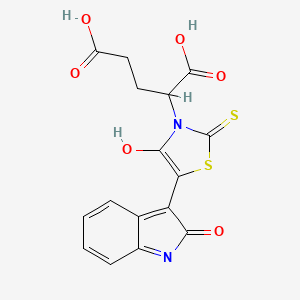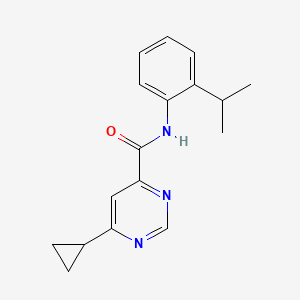![molecular formula C23H24N4O2S B2979637 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide CAS No. 1189868-00-5](/img/structure/B2979637.png)
2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide” is a complex organic molecule. It has a molecular formula of C22H19F3N4O2S and an average mass of 460.472 Da .
Synthesis Analysis
The synthesis of this compound likely involves the use of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The synthesis of this compound might also involve the use of a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . It also includes a quinazoline ring, which is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and may involve multiple steps. The compound may act as a dual inhibitor, affecting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) .Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Agents
A novel series of compounds related to the quinazolinone scaffold, including variations of the chemical structure , have been synthesized for their potential use as H1-antihistaminic agents. These compounds, through in vivo testing on guinea pigs, showed significant protection against histamine-induced bronchospasm, indicating their potential as new H1-antihistaminic agents. Notably, one of the compounds emerged as notably active, offering substantial protection with negligible sedation compared to chlorpheniramine maleate, a standard reference in antihistamine studies (Alagarsamy & Parthiban, 2013).
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Research on 2,3-dihydroimidazo[1,2-c]quinazolinone derivatives has demonstrated their effectiveness as alpha 1-adrenoceptor antagonists, showing significant potential as antihypertensive agents. This class of compounds showed high binding affinity for alpha 1-adrenoceptors, suggesting their utility in treating hypertension. The structural variations within this class influence their activity and selectivity, providing insights into the development of new antihypertensive medications (Chern et al., 1993).
Antitumor Activity
Another area of application for compounds based on the 2,3-dihydroimidazo[1,2-c]quinazolinone scaffold is in the field of anticancer research. Specific derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines, including renal and lung cancer. These studies reveal the compounds' broad-spectrum efficacy and selective activity, highlighting their potential as novel anticancer agents (Mohamed et al., 2016).
Antiviral Activity
Research into quinazolinone derivatives also extends into the antiviral domain. Novel synthesis methods have been developed for (quinazolin-4-ylamino)methyl-phosphonates, which have displayed weak to moderate anti-Tobacco mosaic virus (TMV) activity. This indicates the potential for these compounds to serve as a foundation for developing new antiviral drugs (Luo et al., 2012).
Wirkmechanismus
Target of Action
The compound primarily targets Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3K plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. HDAC, on the other hand, is involved in the regulation of gene expression .
Mode of Action
The compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the phosphorylation of AKT, a protein that promotes cell survival and growth. The inhibition of HDAC leads to an increase in the acetylation of histones, which can alter gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, and the HDAC pathway, which regulates gene expression . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC results in potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-13(2)19-22(29)27-20(26-19)17-10-5-6-11-18(17)25-23(27)30-15(4)21(28)24-16-9-7-8-14(3)12-16/h5-13,15,19H,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWITIOXRMIWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)



![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2979563.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)
![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)




![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)